Cancer/testis antigen 1 (91-101)
Description
Definition and Classification of Cancer/Testis Antigens (CTAs)
Cancer/Testis Antigens (CTAs) are a class of proteins characterized by their unique expression pattern: they are found in adult testicular germ cells and some developing fetal tissues, but are typically absent in most other normal adult somatic tissues. numberanalytics.comnumberanalytics.com However, their expression is aberrantly reactivated in various types of cancer cells, including melanoma, lung, breast, and colon cancer. numberanalytics.com This tumor-specific expression makes them highly attractive targets for cancer immunotherapy, as it minimizes the risk of autoimmune responses against healthy tissues. numberanalytics.com
The expression of CTAs is often linked to epigenetic events, particularly DNA hypomethylation, which can lead to the reactivation of these normally silenced genes in cancer cells. numberanalytics.comnih.gov CTAs are broadly categorized into two main groups based on their chromosomal location:
CT-X Antigens: These are encoded by genes located on the X chromosome and constitute more than half of all known CTAs. They often form multigene families clustered together on the X chromosome. wikipedia.org Examples include the MAGE, GAGE, and NY-ESO-1 families. nih.gov
Non-X CT Antigens: The genes for these antigens are distributed throughout the autosomes and are typically single-copy genes. wikipedia.org
To date, over 200 CTAs have been identified and are cataloged in a database maintained by the Ludwig Institute for Cancer Research. numberanalytics.comwikipedia.org While many were initially identified as antigens that elicit an immune response, the term now also encompasses genes with a testis-restricted expression pattern that are aberrantly expressed in cancer, even if their antigenicity has not been formally demonstrated. nih.govnih.gov
Rationale for Research Focus on Cancer/Testis Antigen 1 (91-101) as a Prototype Epitope
Cancer/Testis Antigen 1 (91-101) is a specific peptide fragment derived from the MAGE-A1 protein. pnas.org MAGE-A1 was the very first CTA to be discovered and belongs to the Melanoma Antigen Gene (MAGE) family. nih.govoncotarget.com The intense research focus on the MAGE-A1 (91-101) peptide stems from its role as a prototype epitope for studying T-cell mediated immune responses against cancer.
An epitope is the specific part of an antigen that is recognized by the immune system, in this case, by T-cell receptors. The MAGE-A1 (91-101) peptide, with the amino acid sequence EADPTGHSY, is presented on the surface of cancer cells by the HLA-A1 molecule. pnas.org This presentation allows cytotoxic T lymphocytes (CTLs), a type of white blood cell, to recognize and kill the cancer cells.
The study of this specific peptide-HLA complex has been instrumental in understanding the fundamental mechanisms of anti-tumor immunity. It serves as a model for identifying other tumor-associated epitopes and for developing peptide-based vaccines and other immunotherapeutic strategies aimed at stimulating a patient's own immune system to fight cancer. pnas.orgnih.gov
Historical Context of CTA Discovery and Immunological Relevance
The journey to discover CTAs began in the latter half of the 1970s with the work of Lloyd J. Old and his team, who developed a technique called "autologous typing". nih.govnih.gov This method used a patient's own serum and T cells to identify tumor-associated antigens on their cancer cells. nih.gov
A major breakthrough occurred in the early 1990s with the identification of MAGE-A1. numberanalytics.comnumberanalytics.com This was the first human tumor-associated antigen to be identified at the molecular level. nih.gov Researchers used expression cloning with DNA from melanoma cells to pinpoint the gene responsible for producing an antigen that was recognized by the patient's own cytotoxic T lymphocytes. nih.gov Subsequent analysis revealed that MAGE-A1's expression was normally confined to the testes, establishing the defining characteristic of CTAs. nih.gov
The discovery of MAGE-A1 and the subsequent identification of other CTAs, such as NY-ESO-1, solidified the concept of a new class of tumor antigens. nih.govnih.gov The term "Cancer/Testis Antigen" was coined to encapsulate their unique expression pattern and their potential to elicit an immune response. nih.gov
The immunological relevance of CTAs is profound. Because they are expressed in immune-privileged sites like the testes (which lack HLA class I molecules for antigen presentation), they are not recognized as "self" by the developing immune system. oncotarget.com Therefore, when these antigens are expressed by cancer cells, the immune system can mount a specific attack against the tumor, viewing it as foreign. oncotarget.com This has made CTAs, and by extension the MAGE-A1 (91-101) peptide, prime candidates for the development of cancer vaccines and adoptive T-cell therapies. nih.govoncotarget.com
Properties
sequence |
YLAMPFATPME |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (91-101); NY-ESO-1 (91-101) |
Origin of Product |
United States |
Molecular Biology and Expression Profile of Cancer/testis Antigens
Genomic Localization and Gene Family Characteristics
The gene encoding NY-ESO-1, CTAG1B, is located on the long arm of the X chromosome, specifically in the Xq28 region. frontiersin.orgnih.govkarger.comkarger.com This region is notable for containing clusters of other cancer/testis antigen gene families, most prominently the MAGE (melanoma-associated antigen) family. nih.govkarger.com The co-localization of these distinct CT antigen genes suggests a potential common regulatory mechanism or functional relationship. karger.com
CT antigens are broadly categorized into two groups based on their chromosomal location: X-linked CT antigens (like NY-ESO-1 and MAGE) and non-X-linked CT antigens. wikipedia.org The X-linked CT antigens account for over half of all known CT antigens and often form multigene families clustered together on the X chromosome. wikipedia.orgfrontiersin.org In contrast, non-X CT antigen genes are typically single-copy genes distributed across the autosomes. wikipedia.org In normal testicular tissue, X-linked CT antigens are primarily expressed in spermatogonia (proliferating germ cells), while non-X CT antigens are expressed in later stages of sperm development, such as in spermatocytes. wikipedia.orgnih.gov
A highly homologous gene, LAGE-1 (also known as CTAG1A), shares 84% homology with the fully spliced mRNA of NY-ESO-1 and is also located at Xq28. aacrjournals.org This homology can lead to cross-detection with certain molecular and antibody-based methods. aacrjournals.org
Transcriptional Regulation and Epigenetic Mechanisms in Gene Activation
The expression of CT antigens is tightly controlled, primarily through epigenetic mechanisms. nih.govwikipedia.org In normal somatic tissues, CT antigen genes are kept silent, but they can be aberrantly activated in cancer cells through changes in the epigenetic landscape. nih.govwikipedia.orgnih.gov
DNA methylation is a key epigenetic mechanism for silencing gene expression. nih.govyoutube.com The promoters of CT antigen genes are typically rich in CpG dinucleotides and are heavily methylated in normal somatic cells, which prevents their transcription. wikipedia.orgtdl.org In contrast, cancer cells often exhibit widespread changes in DNA methylation, including the hypomethylation (loss of methylation) of CT antigen gene promoters. wikipedia.orgaacrjournals.org This demethylation is a primary driver for the re-expression of CT antigens like NY-ESO-1 in tumors. nih.govaacrjournals.org
Studies have shown a direct correlation between the hypomethylation of the NY-ESO-1 promoter and its expression in cancer cells. aacrjournals.orgoup.com The enzymes responsible for maintaining DNA methylation, DNA methyltransferases (DNMTs), play a crucial role in this process. youtube.comaacrjournals.org Research indicates that both DNMT1 and DNMT3b work together to repress CT antigen expression and that disrupting both enzymes leads to a significant reduction in promoter methylation and robust expression of genes like MAGE-A1 and NY-ESO-1. aacrjournals.org Consequently, treatment with DNMT inhibitors (DNMTi), such as 5-aza-2'-deoxycytidine (decitabine), can induce or increase the expression of CT antigens in cancer cells, potentially making tumors more recognizable to the immune system. nih.govoup.comnih.govnih.gov
Alongside DNA methylation, histone modifications are critical for regulating chromatin structure and gene expression. scinito.aiabcam.com Histones are proteins around which DNA is wound, and modifications to their tails can either lead to a "closed" (heterochromatin) state that represses gene expression or an "open" (euchromatin) state that allows for transcription. abcam.com
The repression of CT antigen genes, including NY-ESO-1, in cancer cells is associated with heterochromatin marks, such as the methylation of specific lysine (B10760008) residues on histone H3. nih.govnih.gov Conversely, the activation of these genes coincides with the presence of euchromatin marks. nih.govnih.gov The process is dynamic and involves a balance between enzymes that add these marks (like histone methyltransferases, KMTs) and those that remove them (histone demethylases, KDMs). nih.govnih.gov
Inhibition of histone deacetylases (HDACs) has been shown to induce CT antigen expression. nih.gov Furthermore, studies have demonstrated that inhibiting specific histone methyltransferases can enhance the activation of CT antigen genes mediated by DNA demethylating agents. nih.govnih.gov For instance, knocking down the histone methyltransferase KMT6 or using a pharmacological inhibitor like DZNep, in combination with a DNMT inhibitor, markedly boosts the expression of NY-ESO-1 and MAGE-A3 in lung cancer cells. nih.govnih.gov This suggests that a combination of DNA demethylation and the alteration of histone methylation patterns is required for the robust activation of CT antigen genes. aacrjournals.orgnih.gov
Differential Expression in Malignant Neoplasms
The expression of CT antigens in tumors is not uniform; it varies significantly between different types of cancer and even within a single tumor. wikipedia.orgbmj.com
NY-ESO-1 is expressed in a wide range of solid tumors and hematological malignancies, but its frequency of expression differs by cancer type. nih.govaacrjournals.orgnih.gov It is frequently found in malignancies such as synovial sarcoma, melanoma, bladder cancer, and lung cancer. aacrjournals.orgnih.gov The expression is generally more common in advanced and metastatic cancers. nih.gov
| Tumor Type | NY-ESO-1 Expression Frequency (%) | References |
| Synovial Sarcoma | 80% | aacrjournals.orgbioengineer.org |
| Melanoma | 34-48% | nih.govaacrjournals.orgnih.gov |
| Bladder Cancer | 32-80% | aacrjournals.org |
| Lung Cancer | 21-49% | nih.govaacrjournals.org |
| Ovarian Cancer | 28-55% | nih.gov |
| Breast Cancer | Moderately expressed | nih.gov |
| Prostate Cancer | Moderately expressed | nih.govnih.gov |
| Gastroesophageal Cancer | Expressed | nih.gov |
| Endometrial Cancer | Significantly increased | ascopubs.org |
| Myeloma | 20-52% | nih.gov |
| Colon Cancer | Poorly expressed | wikipedia.orgnih.gov |
| Kidney Cancer | Poorly expressed | wikipedia.orgnih.gov |
The data in this table represents a range of reported expression frequencies from various studies and may vary based on detection methodology and patient cohorts.
A significant challenge for therapies targeting CT antigens is the heterogeneous expression within tumors. bmj.compnas.org Immunohistochemical analyses have revealed that even in a tumor classified as positive for NY-ESO-1, the antigen may only be present in a subpopulation of the cancer cells. nih.govaacrjournals.orgbmj.com This creates a mosaic of antigen-positive and antigen-negative cells within the same tumor. bmj.com
Single-cell sequencing studies have confirmed this high degree of intra-tumoral transcriptional heterogeneity for CT antigens. bmj.com In melanoma, for example, while nearly every cancer cell may express at least one CT antigen, widely targeted antigens like NY-ESO-1 are often confined to subpopulations. bmj.com This heterogeneity poses a substantial obstacle for immunotherapies targeting a single antigen, as antigen-negative cancer cells can escape immune attack and lead to tumor relapse. bmj.com
Correlation with Tumor Phenotypes and Cellular Characteristics
The expression of Cancer/Testis Antigen 1 (CTAG1), also known as NY-ESO-1, has been linked to specific tumor phenotypes and cellular characteristics, often indicating a more aggressive disease course. esbe.com Its presence is frequently associated with advanced tumor stage, increased tumor size, and a higher likelihood of metastasis in various cancers, including esophageal squamous cell carcinoma, melanoma, and non-small cell lung cancer. cancerindex.orgnih.gov
Studies have demonstrated a correlation between NY-ESO-1 expression and features of epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. cancerindex.org For instance, in esophageal squamous cell carcinoma, a direct association has been found between the expression of NY-ESO-1 and TWIST1, a key transcription factor in EMT. cancerindex.org Overexpression of both genes was significantly associated with the stage of tumor progression. cancerindex.org Furthermore, inducing the expression of TWIST1 in esophageal cancer cell lines led to increased cell migration. cancerindex.org
In breast cancer, NY-ESO-1 expression is linked to cancer stem-like cells (CSLCs), which are believed to initiate metastasis. nih.gov Immunohistochemical analysis has shown enhanced expression of NY-ESO-1 and the stem cell marker CD44, with decreased expression of CD24, in metastatic breast cancer tissues compared to non-metastatic tissues. nih.gov This suggests a role for NY-ESO-1 in the maintenance and metastatic potential of these aggressive cancer cell populations.
The subcellular localization of NY-ESO-1 may also influence its impact on cellular characteristics. While it is predominantly found in the cytoplasm of cancer cells, nuclear localization has been observed in mesenchymal stem cells. esbe.comwikipedia.org This differential localization could suggest distinct functions depending on the cellular context. wikipedia.org Some research suggests a role for NY-ESO-1 in cell cycle regulation and apoptosis, partly due to its co-expression with another cancer-testis antigen, MAGE-C1, which is known to be involved in these processes. wikipedia.org
The expression of NY-ESO-1 has been reported in a wide array of tumor types with varying frequencies. High expression is commonly observed in myxoid and round cell liposarcoma (89–100%), neuroblastoma (82%), and synovial sarcoma (80%). nih.govesbe.com Other cancers, such as melanoma (46%) and ovarian cancer (43%), also show significant expression. nih.gov The presence of NY-ESO-1 in these tumors often correlates with a poorer prognosis. bmj.combmj.com For example, in medullary thyroid carcinoma, CTAG1B expression is significantly correlated with tumor recurrence. wikipedia.org Similarly, in hepatocellular carcinoma, NY-ESO-1 expression is associated with a shorter recurrence-free survival after surgery, potentially due to its role in increasing tumor cell migration. spandidos-publications.com
Table 1: Correlation of CTAG1B/NY-ESO-1 Expression with Tumor Phenotypes
| Cancer Type | Associated Phenotype/Characteristic | Source |
| Esophageal Squamous Cell Carcinoma | Advanced tumor stage, Increased tumor size, Epithelial-Mesenchymal Transition (EMT) | cancerindex.orgnih.gov |
| Breast Cancer | Association with Cancer Stem-Like Cells (CSLCs), Metastasis | nih.gov |
| Medullary Thyroid Carcinoma | Tumor Recurrence | wikipedia.org |
| Hepatocellular Carcinoma | Early Recurrence, Increased Cell Migration | spandidos-publications.com |
| Myxoid Liposarcoma | Advanced Stage, Poor Overall Prognosis | bmj.com |
| Melanoma | Tumor Progression, Increased Tumor Thickness | nih.gov |
| Non-Small Cell Lung Cancer | Metastasis | nih.gov |
Physiological Expression in Normal Tissues
The expression of Cancer/Testis Antigen 1 (CTAG1B), also known as NY-ESO-1, in normal tissues is highly restricted, a characteristic that defines it as a cancer-testis antigen. bmj.combmj.comamegroups.org This restricted expression is a key reason for its investigation as a target for cancer immunotherapy, as it minimizes the risk of off-target effects on healthy cells. bioengineer.orgoncotarget.com
In healthy adult tissues, the expression of NY-ESO-1 is primarily confined to the germ cells of the testis. bmj.comgenecards.orgesbe.com Specifically, at the protein level, it is strongly expressed in spermatogonia and primary spermatocytes, which are early stages of sperm development. bmj.comwikipedia.org Its expression is not detected in post-meiotic cells, such as spermatids, or in the somatic cells of the testis, like Sertoli cells. esbe.comwikipedia.org
During fetal development, NY-ESO-1 expression is detectable in the gonads as early as 13-18 weeks of gestation, with peak expression occurring around 22-24 weeks before declining. bmj.comspandidos-publications.com In the developing female, while NY-ESO-1 expression is observed in fetal oogonia, it rapidly decreases. nih.gov In adult ovarian tissue, only low levels of NY-ESO-1 mRNA have been detected, with no confirmation of protein expression, and its biological significance in this context remains unclear. bmj.comnih.gov
Beyond the germline, expression of some cancer-testis antigens, including NY-ESO-1, has been observed in the placenta. aacrjournals.orgcapes.gov.brnih.gov However, the data on placental expression has historically been based mainly on mRNA analysis. aacrjournals.orgcapes.gov.brnih.gov More recent studies using immunohistochemistry have confirmed the presence of NY-ESO-1 protein in placental tissue. aacrjournals.orgcapes.gov.brnih.gov The expression of various cancer-testis antigens in the placenta is highly variable, ranging from absent to abundant, which suggests they may have different functions during placental development. aacrjournals.orgcapes.gov.brnih.gov
The placenta-specific protein 1 (PLAC1), another cancer-testis antigen, is primarily expressed in the trophoblastic lineage of the placenta and plays a role in placental development, including trophoblast invasion and migration. nih.gov The expression of cancer-testis antigens in the placenta, a tissue that shares some characteristics with tumors, such as invasion, highlights the complex roles of these proteins in both normal development and malignancy. wikipedia.orgnih.gov
Information regarding the expression of NY-ESO-1 in embryonic stem cells is less detailed in the provided search results. However, the restricted expression pattern of cancer-testis antigens to germline and developing tissues suggests a potential role in cellular differentiation and self-renewal, processes that are fundamental to embryonic stem cells. esbe.comwikipedia.org The nuclear localization of NY-ESO-1 in mesenchymal stem cells further supports its potential involvement in regulating germ cell self-renewal or differentiation. wikipedia.org
Table 2: Physiological Expression of CTAG1B/NY-ESO-1
| Tissue | Expression Details | Source |
| Adult Testis | Strongly expressed in spermatogonia and primary spermatocytes; absent in post-meiotic and somatic cells. | bmj.comesbe.comwikipedia.org |
| Fetal Gonads | Detected as early as 13-18 weeks, peaks at 22-24 weeks. | bmj.comspandidos-publications.com |
| Adult Ovary | Low levels of mRNA detected; protein expression not confirmed. | bmj.comnih.gov |
| Placenta | Variable protein expression observed, suggesting a role in placental development. | aacrjournals.orgcapes.gov.brnih.gov |
| Embryonic/Mesenchymal Stem Cells | Potential role in self-renewal and differentiation; nuclear localization in mesenchymal stem cells. | wikipedia.org |
Antigen Processing and Major Histocompatibility Complex Mhc Presentation of Cancer/testis Antigens
Proteasomal Degradation and Peptide Generation
The initial step in the MHC Class I antigen processing pathway is the degradation of intracellular proteins, including CTAs, into smaller peptide fragments. mdpi.com This process is primarily mediated by the proteasome, a large, multi-catalytic protease complex found in the cytoplasm and nucleus of all eukaryotic cells. mdpi.comnih.gov In cancer cells, the standard proteasome can be replaced by the immunoproteasome, particularly in the presence of inflammatory cytokines like interferon-gamma (IFN-γ). The immunoproteasome has altered proteolytic activity that favors the generation of peptides with C-terminal residues that are better suited for binding to MHC Class I molecules. mdpi.com
The full-length Cancer/Testis Antigen 1 (CTAG1) protein is processed by the proteasome to generate a variety of peptides. The specific peptide fragment, Cancer/testis antigen 1 (91-101), is one of the many products of this degradation. The efficiency of its generation can be influenced by the type of proteasome present and the amino acid sequences flanking the epitope within the parent protein. nih.gov
Transport and Loading onto MHC Class I Molecules
Following their generation in the cytosol, the resulting peptides are translocated into the endoplasmic reticulum (ER) for loading onto newly synthesized MHC Class I molecules. nih.govwikipedia.org This critical transport step is mediated by a specialized transporter, and further peptide modifications can occur within the ER.
The Transporter Associated with Antigen Processing (TAP) is a heterodimeric protein complex that spans the ER membrane. nih.gov It belongs to the ATP-binding cassette (ABC) transporter family and actively pumps peptides from the cytoplasm into the ER lumen in an ATP-dependent manner. nih.govwikipedia.org TAP shows a preference for peptides that are between 8 and 16 amino acids in length and often have hydrophobic or basic residues at their C-terminus, which aligns with the binding preferences of most MHC Class I molecules. wikipedia.org
While many optimal T-cell epitopes are of a suitable length for TAP transport, some, including certain melanoma-associated epitopes, are poor substrates for TAP. nih.gov In such cases, it is hypothesized that these epitopes are transported as longer precursor peptides, which are then trimmed to their final size within the ER. nih.gov This suggests that the Cancer/testis antigen 1 (91-101) peptide may be transported as part of a larger precursor.
Once inside the ER, peptides that are too long to fit optimally into the MHC Class I binding groove can be trimmed by the Endoplasmic Reticulum Aminopeptidase Associated with Antigen Processing (ERAAP), known as ERAP1 in humans. nih.govmdpi.com This enzyme plays a crucial role in customizing the peptide repertoire for MHC Class I presentation by cleaving amino acids from the N-terminus of precursor peptides. nih.govmdpi.comnih.gov The activity of ERAAP can either generate the final mature epitope or destroy potential epitopes by over-trimming them. nih.govmdpi.com The modulation of ERAAP function has been shown to alter the peptide repertoire presented by tumor cells and can impact anti-tumor immunity. nih.gov For the Cancer/testis antigen 1 (91-101) peptide, ERAAP could potentially trim it to a shorter, higher-affinity variant.
Characterization of Peptide-MHC Binding Affinity and Stability
The immunogenicity of a peptide epitope is strongly influenced by its binding affinity for the MHC Class I molecule and the stability of the resulting peptide-MHC (pMHC) complex. scientificarchives.com High-affinity binding and a long half-life of the pMHC complex on the cell surface increase the likelihood of recognition by a specific T-cell receptor (TCR), leading to T-cell activation. scientificarchives.comresearchgate.net
The binding affinity is often measured as the concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50). The stability of the pMHC complex is typically determined by measuring its half-life (t½) at the cell surface. Both binding affinity and complex stability are key parameters for stimulating an immunogenic response. scientificarchives.com For instance, the NY-ESO-1 (157-165) peptide, SLLMWITQC, is a well-characterized epitope that binds to the HLA-A*02:01 allele. sb-peptide.com A variant of this peptide, with a C-terminal valine substitution, is known to have a higher affinity for HLA-A2 molecules. sb-peptide.com
Table 1: Binding Characteristics of CTAG1B-derived Peptides to HLA-A*02:01
| Peptide Sequence | Length (amino acids) | Predicted Binding Affinity (IC50, nM) |
|---|---|---|
| SLLMWITQCFL (91-101) | 11 | Moderate |
| SLLMWITQC (157-165) | 9 | High |
This table presents hypothetical binding affinity data for illustrative purposes.
Major Histocompatibility Complex Restriction and Allelic Polymorphism
The presentation of a particular peptide is restricted to specific MHC alleles, a phenomenon known as MHC restriction. nih.govplos.org The human MHC is referred to as the Human Leukocyte Antigen (HLA) system, which is highly polymorphic, meaning there are many different alleles within the human population. nih.gov This genetic diversity results in individuals having different peptide-binding repertoires.
An epitope will only be immunogenic in individuals who express an HLA allele capable of binding and presenting it. nih.gov For example, a peptide derived from the cancer-testis antigen HOM-MEL-40/SSX2 has been shown to be recognized by both CD4+ and CD8+ T cells, indicating its ability to bind to both MHC Class II and Class I molecules. nih.gov The identification of promiscuous peptides that can bind to multiple HLA alleles is a key goal in the development of cancer vaccines to broaden their applicability across the population. nih.gov The NY-ESO-1 (157-165) peptide, SLLMWITQC, is known to be presented by the common HLA-A*02 allele. sb-peptide.com
Immunological Recognition and Immune Response Elicitation by Cancer/testis Antigens
Induction of Humoral Immune Responses
The presence of a spontaneous humoral immune response, characterized by the production of specific antibodies, is a hallmark of the immunogenicity of several CT antigens, including NY-ESO-1. The detection of these antibodies in cancer patients often correlates with advanced disease.
Characterization of Antibody Responses
Spontaneous antibody responses against NY-ESO-1 are observed in a significant proportion of patients with NY-ESO-1-expressing tumors. The titer of these antibodies can fluctuate, often increasing with disease progression and decreasing with regression. The induction of NY-ESO-1 specific antibodies has also been a key outcome measured in vaccination trials, where vaccination with full-length NY-ESO-1 protein or long peptides has been shown to elicit robust humoral responses.
B-Cell Epitope Mapping Studies
Mapping the specific regions of CT antigens that are recognized by antibodies is crucial for understanding the humoral immune response. For NY-ESO-1, monoclonal antibodies have been instrumental in identifying key B-cell epitopes. For instance, the monoclonal antibody E978 has been shown to recognize the amino acid region 91-108 of NY-ESO-1. This region is critical for the antibody binding and subsequent immune recognition. The homology between NY-ESO-1 and another CT antigen, LAGE-1, which share significant amino acid identity, has prompted studies to determine the specificity of such antibodies.
Elicitation of Cellular Immune Responses
Beyond humoral immunity, CT antigens are potent activators of cellular immune responses, mediated by T lymphocytes. Both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ T helper cells play critical roles in the anti-tumor immune response against CT antigen-expressing tumors.
CD8+ Cytotoxic T Lymphocyte (CTL) Responses
CTLs are the primary effector cells responsible for directly killing tumor cells. They recognize short peptide fragments of intracellular antigens, like CT antigens, presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. NY-ESO-1 is known to elicit strong, spontaneous CD8+ T-cell responses in patients with NY-ESO-1-positive tumors. The identification of specific CTL epitopes within NY-ESO-1 has been a major focus of research to develop targeted immunotherapies.
CD4+ T Helper Cell Responses and Their Supportive Role
CD4+ T helper cells are essential for orchestrating a comprehensive anti-tumor immune response. They provide help to both B cells for antibody production and to CD8+ T cells for their activation and maintenance. Vaccination with NY-ESO-1, either as a full-length protein or as long peptides, has been demonstrated to induce specific CD4+ T-cell responses in conjunction with CD8+ T-cell and antibody responses. Studies have identified dominant regions within the NY-ESO-1 protein that are recognized by both CD4+ and CD8+ T-cells, highlighting the integrated nature of the immune response to this antigen.
Identification and Functional Analysis of Specific Epitopes (e.g., Cancer/testis antigen 1 (91-101) from NY-ESO-1)
The peptide fragment encompassing amino acids 91-101 of NY-ESO-1 is a well-characterized epitope that can elicit cellular immune responses. This region is part of a larger, immunodominant area of the NY-ESO-1 protein.
The functionality of T cells specific for NY-ESO-1 epitopes is a critical aspect of their anti-tumor potential. Functional analyses typically involve co-culturing T cells with target cells that express the specific epitope and measuring the T-cell response,
Mechanisms of Tumor Immune Evasion Pertinent to Cancer/Testis Antigen Recognition
The expression of Cancer/Testis (CT) antigens on tumor cells presents a promising avenue for targeted cancer immunotherapy. However, tumors have developed sophisticated strategies to evade immune recognition and destruction. These mechanisms can compromise the efficacy of CT antigen-based therapies.
Immunological Tolerance and T-Cell Deactivation
Even when CT antigens are consistently expressed, the immune system may fail to mount an effective attack due to mechanisms of immunological tolerance and T-cell deactivation. The body has natural checkpoints to prevent autoimmunity, and tumors can exploit these mechanisms to their advantage.
One key mechanism is the induction of T-cell tolerance, where T cells that recognize self-antigens are either eliminated or rendered non-responsive. nih.gov While CT antigens are generally considered foreign by the immune system because their expression is typically restricted to immune-privileged sites like the testes, tumors can create a microenvironment that promotes tolerance. nih.govnih.gov
Tumors can achieve this by:
Downregulating costimulatory molecules: For an optimal T-cell response, T cells need to receive both a signal from the T-cell receptor recognizing the antigen and a second, costimulatory signal. Tumors can downregulate these costimulatory molecules, such as CD80 and CD86, leading to suboptimal T-cell activation or even anergy (a state of non-responsiveness). nih.govyoutube.com
Upregulating coinhibitory molecules: Tumors can express ligands for inhibitory receptors on T cells, such as PD-L1 (programmed death-ligand 1) and CTLA-4 (cytotoxic T-lymphocyte-associated protein 4) ligands. nih.govyoutube.com When these ligands bind to their respective receptors on T cells, it sends a signal that deactivates the T cell, effectively putting the brakes on the immune response. youtube.com
T-cell exhaustion: In the face of persistent antigen stimulation, such as in a chronic tumor setting, T cells can become "exhausted." youtube.comroswellpark.org These exhausted T cells are still present but have a reduced capacity to proliferate and carry out their effector functions, such as killing tumor cells. youtube.com
| Mechanism | Description | Effect on T-Cells |
| Lack of Costimulation | Tumor cells fail to provide the necessary secondary signals for full T-cell activation. nih.govyoutube.com | T-cells become anergic or non-responsive. |
| Immune Checkpoint Activation | Tumors express inhibitory ligands like PD-L1 that bind to receptors on T-cells. nih.govyoutube.com | T-cell activation and proliferation are inhibited. youtube.com |
| T-Cell Exhaustion | Chronic exposure to tumor antigens leads to a state of T-cell dysfunction. youtube.comroswellpark.org | T-cells lose their ability to effectively kill tumor cells. youtube.com |
Influence of the Tumor Microenvironment on T-Cell Function
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix. roswellpark.org This environment is often highly immunosuppressive and poses a significant barrier to effective anti-tumor T-cell responses.
Several factors within the TME contribute to the suppression of T-cell function:
Immunosuppressive Cells: Tumors can recruit various types of immunosuppressive cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). youtube.comnih.gov Tregs produce inhibitory cytokines like TGF-β and IL-10, which dampen the activity of effector T cells. youtube.comyoutube.com MDSCs also release immunosuppressive factors and can directly inhibit T-cell proliferation and function.
Metabolic Constraints: The high metabolic activity of tumor cells creates a harsh environment for T cells. nih.gov Tumors consume essential nutrients, such as glucose and tryptophan, that are also required for T-cell function, essentially starving the T cells. youtube.com Additionally, the metabolic byproducts of tumors can be toxic to T cells. nih.gov
Physical Barriers: The structure of the tumor itself can prevent T cells from reaching the cancer cells. The dense extracellular matrix and abnormal tumor vasculature can impede T-cell infiltration into the tumor mass. nih.gov For instance, increased production of vascular endothelial growth factor A (VEGF-A) by tumors can lead to the downregulation of adhesion molecules necessary for T-cell adhesion and extravasation from blood vessels. nih.gov
| Component of TME | Mechanism of Immunosuppression | Impact on T-Cell Function |
| Regulatory T cells (Tregs) | Production of inhibitory cytokines (e.g., TGF-β, IL-10). youtube.comyoutube.com | Suppression of effector T-cell activity. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Release of immunosuppressive molecules and direct inhibition of T-cells. | Inhibition of T-cell proliferation and function. |
| Metabolic Competition | Depletion of essential nutrients (e.g., glucose, tryptophan) by tumor cells. youtube.com | Impaired T-cell metabolism and function. nih.gov |
| Physical Barriers | Dense extracellular matrix and abnormal vasculature. nih.gov | Reduced T-cell infiltration into the tumor. |
| Inhibitory Cytokines | Secretion of factors like TGF-β and IL-10 by tumor and stromal cells. youtube.com | Direct suppression of T-cell activation and effector functions. |
Functional Roles of Cancer/testis Antigens in Cellular Processes and Oncogenesis
Physiological Functions in Germline Development and Gametogenesis
The expression of NY-ESO-1 in normal adult tissues is primarily restricted to the germ cells of the testis and the placenta. nih.govresearchgate.net This specific expression pattern suggests a role in reproductive processes.
Meiotic Processes and Germ Cell Differentiation
NY-ESO-1 expression is observed in spermatogonia and primary spermatocytes, which are cells involved in the early stages of sperm production. nih.govresearchgate.net Its expression decreases after the first meiotic division and is absent in post-meiotic cells. researchgate.net During embryonic development, NY-ESO-1 expression is detectable as early as 13 weeks and peaks between 22 and 24 weeks. nih.gov While it is maintained in the male spermatogonia, its expression quickly diminishes in female oogonia. nih.gov This suggests a potential role for NY-ESO-1 in germ cell self-renewal or differentiation. nih.gov
Spermatogenesis Regulation
Spermatogenesis is the process of sperm cell development. youtube.com NY-ESO-1 has been identified as one of several genes that are upregulated during the differentiation of developing spermatogonia, hinting at a function in the clonal expansion of these cells. amegroups.org While the precise physiological role of NY-ESO-1 within spermatogonia is not yet fully understood, its expression pattern strongly suggests its involvement in regulating this critical process for male fertility. nih.govamegroups.org Some studies have implicated a group of cancer-testis antigens in processes like the regulation of mRNA expression during spermatogenesis. nih.gov
Contributions to Oncogenic Cellular Processes
The re-expression of NY-ESO-1 in various cancers has led to extensive research into its role in promoting tumor development and progression. nih.gov Its expression has been noted in a wide array of malignancies, including melanoma, lung cancer, ovarian cancer, and synovial sarcoma. patsnap.com
Modulation of Cell Proliferation and Survival
The structural features of NY-ESO-1, particularly the presence of a conserved Pcc-1 domain, suggest its potential involvement in cell cycle progression and growth. nih.gov This is further supported by its co-expression with other cancer-testis antigens from the MAGE family, which are known to play roles in cell cycle control. nih.gov In mesenchymal stem cells, NY-ESO-1 is localized in the nucleus, and its expression is downregulated upon differentiation, which may indicate a role in the proliferation of stem and cancer cells. nih.gov Furthermore, some therapies aim to inhibit the pathways that lead to NY-ESO-1 expression, thereby seeking to reduce the growth and survival of cancer cells. patsnap.com However, one study on hepatocellular carcinoma cells found that overexpression of NY-ESO-1 enhanced cell migration but did not affect proliferation. spandidos-publications.com
Regulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some members of the MAGE family of cancer-testis antigens, which are sometimes co-expressed with NY-ESO-1, are involved in regulating apoptosis. nih.gov Research on non-small lung cancer cells treated with the chemotherapy drug decitabine (B1684300) showed that the drug induced NY-ESO-1 expression and also increased apoptosis. researchgate.net This was associated with the upregulation of death receptors like TRAIL and FAS, which are involved in initiating the extrinsic apoptotic pathway. researchgate.net Additionally, decitabine has been shown to potentiate apoptotic responses to another chemotherapy agent, doxorubicin, in solid tumor cell lines. nih.gov
Promotion of Metastasis and Invasion
Metastasis, the spread of cancer cells to distant parts of the body, is a major cause of cancer-related mortality. Several studies have linked NY-ESO-1 expression to a more aggressive and metastatic cancer phenotype. nih.gov Research on breast cancer has shown that NY-ESO-1 is highly expressed in cancer stem-like cells, which are thought to initiate invasion and metastasis. nih.gov In vitro experiments revealed that breast cancer stem-like cells with increased NY-ESO-1 expression had a stronger capacity for invasion and migration. nih.gov Similarly, a study on hepatocellular carcinoma found that overexpression of NY-ESO-1 enhanced tumor cell migration. spandidos-publications.com The expression of NY-ESO-1 is often more frequent in metastatic tumors compared to primary tumors. spandidos-publications.comnih.govnih.gov
Influence on Cancer Stemness and Cellular Metabolism
There is currently no direct scientific evidence to suggest that the specific peptide "Cancer/testis antigen 1 (91-101)" has a functional influence on cancer stemness or cellular metabolism. These roles are typically attributed to full-length CTA proteins.
Cancer Stemness: The concept of cancer stem cells (CSCs) suggests that a small subpopulation of cells within a tumor is responsible for tumor initiation, maintenance, and recurrence. waocp.org Several CTAs have been implicated in maintaining the properties of CSCs. For instance, high expression of MAGE-A9 has been shown to contribute to cancer stemness in hepatocellular carcinoma cells. mdpi.com Similarly, the knockdown of MAGE-A has been found to disrupt spermatogonial stem cell maintenance. nih.gov While NY-ESO-1 is expressed in CSCs of various cancers, a direct functional role for the full-length protein, or any of its specific fragments like (91-101), in promoting "stemness" has not been established. waocp.orgnih.gov
Cellular Metabolism: Cancer cells often exhibit altered metabolism to support their rapid proliferation and survival. Some CTAs have been found to influence these metabolic changes. For example, Semenogelin 1 (SEMG1) and Semenogelin 2 (SEMG2) can interact with key glycolytic enzymes to promote glycolysis and respiration in cancer cells. mdpi.commdpi.com Another example is the MAGEA3/6 protein, which can lead to the downregulation of autophagy and upregulation of mTOR signaling, thereby altering cellular metabolism. nih.gov There is no available research linking the "Cancer/testis antigen 1 (91-101)" peptide to the regulation of cellular energetics.
Table 1: Influence of Selected Cancer/Testis Antigens on Cancer Stemness and Metabolism
| Antigen | Influence on Cancer Stemness | Influence on Cellular Metabolism |
|---|---|---|
| MAGE-A9 | Contributes to cancer stemness in hepatocellular carcinoma. mdpi.com | Not specified. |
| MAGE-A | Knockdown disrupts spermatogonial stem cell maintenance. nih.gov | MAGEA3/6 can downregulate autophagy and upregulate mTOR signaling. nih.gov |
| SSX | Linked to the biology of stem cells. nih.gov | Not specified. |
| SEMG1/2 | Not specified. | Interact with pyruvate (B1213749) kinase M2 and lactate (B86563) dehydrogenase A to promote glycolysis and respiration. mdpi.commdpi.com |
| LDH-C | Not specified. | Upregulated in renal cancers and associated with increased invasion. nih.gov |
Interaction with Key Signaling Pathways (e.g., p53, Wnt, MAPK, ERK1/2, AMPK, mTOR)
Direct interactions between the specific peptide "Cancer/testis antigen 1 (91-101)" and key signaling pathways such as p53, Wnt, MAPK/ERK1/2, and AMPK/mTOR have not been documented in scientific literature. The functional impact on these pathways is generally a characteristic of the full-length CTA proteins.
p53 Pathway: The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis, and it is frequently inactivated in cancer. mdpi.com Several CTAs from the MAGE family have been shown to inhibit p53 function. For example, MAGE-A proteins can interact with p53 to block its transcriptional activity or promote its degradation. plos.orgnih.gov CAGE is another CTA that has been reported to confer resistance to anticancer drugs by regulating p53 expression. mdpi.com
Wnt Signaling Pathway: The Wnt signaling pathway is crucial for development and is often aberrantly activated in cancer, promoting proliferation and metastasis. nih.gov Some CTAs, such as MAGE-A3 and HORMAD1, have been shown to promote cancer progression by activating Wnt/β-catenin signaling. mdpi.comnih.gov Additionally, PAGE4 can activate the canonical Wnt/β-catenin pathway by inhibiting Tankyrase. mdpi.comnih.gov
MAPK/ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is a key regulator of cell proliferation, differentiation, and survival. The SSX family of CTAs can activate the MAPK pathway to support cancer cell growth. plos.orgoncotarget.com Furthermore, PAGE4 has been shown to protect prostate cancer cells from stress by modulating the MAPK/JNK/ERK pathway. mdpi.comnih.gov
AMPK/mTOR Pathway: The AMPK and mTOR signaling pathways are central regulators of cellular energy status and protein synthesis. nih.govmonash.edu Dysregulation of these pathways is common in cancer. MAGEA3/6 has been found to cause the degradation of AMPK, leading to the upregulation of mTOR signaling. nih.gov The CTA FSIP1 has also been shown to enhance AMPK-mediated autophagy. waocp.org
Table 2: Interaction of Selected Cancer/Testis Antigens with Key Signaling Pathways
| Signaling Pathway | Interacting Cancer/Testis Antigen(s) | Observed Effect |
|---|---|---|
| p53 | MAGE-A family, CAGE | Inhibition of p53 transcriptional function; regulation of p53 expression. mdpi.comnih.gov |
| Wnt | MAGE-A3, PAGE4, HORMAD1, SSX | Activation of Wnt/β-catenin signaling. mdpi.comnih.govplos.orgoncotarget.com |
| MAPK/ERK1/2 | PAGE4, SSX | Modulation and activation of the MAPK pathway. mdpi.comnih.govplos.orgoncotarget.com |
| AMPK/mTOR | MAGEA3/6, SPAG6, FSIP1 | Regulation of AMPK and mTOR signaling, affecting autophagy and metabolism. nih.gov |
Preclinical Research Applications and Strategic Development of Cancer/testis Antigen Targeted Therapies
Preclinical Immunotherapeutic Strategy Development
The development of therapies targeting CT antigens like NY-ESO-1 is a cornerstone of modern immuno-oncology research. The goal is to stimulate a patient's own immune system to recognize and eliminate tumor cells expressing these antigens. oncotarget.com Preclinical models are essential for designing and testing these strategies before they can be considered for human trials. These strategies are diverse, ranging from vaccines designed to elicit a primary immune response to the engineering of a patient's own immune cells to directly target the tumor.
Peptide-based vaccines are a direct approach to cancer immunotherapy, aiming to stimulate T-cells by presenting them with a specific, highly immunogenic fragment of a tumor antigen. nih.gov The Cancer/testis antigen 1 (91-101) epitope, which corresponds to the amino acid sequence SLLMWITQV, is a well-defined, HLA-A2 restricted epitope of NY-ESO-1 and a primary candidate for such vaccines. escholarship.org Research in this area focuses on optimizing the delivery and presentation of this peptide to generate a robust and targeted anti-tumor response.
A significant advantage of this approach is that it does not require the use of a patient's own cells for vaccine production. nih.gov However, peptide vaccines are often weakly immunogenic on their own and typically require co-administration with adjuvants or advanced delivery systems to be effective. mdpi.com Preclinical studies have demonstrated that combining CTA-derived peptides with adjuvants can successfully trigger immune responses. amegroups.orgnih.gov
A key preclinical study investigated a nanoparticle-based delivery system for the NY-ESO-1 (91-101) epitope. This research demonstrated that the formulation and delivery method significantly impacts the resulting immune response.
| Vaccine Component | Delivery System | Key Finding in Preclinical Model | Fold Increase in Lytic Activity |
|---|---|---|---|
| NY-ESO-1 (91-101) Epitope (SLLMWITQV) | E2 Protein Nanoparticle | Resulted in a 25-fold increase in specific IFN-γ secretion in HLA-A2 transgenic mice. escholarship.org | 15-fold escholarship.org |
| MAGE-A3 Epitope (FLWGPRALV) | E2 Protein Nanoparticle | Yielded a 6-fold increase in specific IFN-γ secretion and a 9-fold increase in cell lysis. escholarship.org | 9-fold escholarship.org |
These findings highlight that packaging the Cancer/testis antigen 1 (91-101) peptide into a nanoparticle can dramatically enhance its ability to stimulate antigen-specific, cell-mediated immune responses. escholarship.org
Nucleic acid-based vaccines, using either DNA or messenger RNA (mRNA), represent a versatile platform for inducing immunity against cancer antigens. nih.govnih.gov These vaccines work by delivering the genetic code for a specific antigen, such as Cancer/testis antigen 1, directly into the host's cells. The cells then use this code to produce the antigen internally, leading to its presentation on MHC class I molecules and the subsequent activation of cytotoxic CD8+ T-cells. nih.govresearchgate.net
DNA Vaccines: DNA vaccination is a favored strategy for inducing immunity and allows for precise engineering of the antigen to be expressed. nih.gov Preclinical research on other CTAs has validated this approach. For instance, a DNA vaccine encoding the CTA PASD1 was shown to generate cytotoxic T-lymphocytes capable of killing human multiple myeloma cells that endogenously express the antigen. nih.gov Similarly, DNA vaccines for MAGE-A3 and SSX2 have demonstrated anti-tumor effects in preclinical models. mdpi.comspandidos-publications.com
mRNA Vaccines: The introduction of mRNA as a therapeutic agent allows for the production of virtually any protein or peptide. nih.govresearchgate.net For cancer immunotherapy, mRNA encoding a CTA can be encapsulated in delivery vehicles like lipid nanoparticles (LNPs) to ensure stability and efficient cellular uptake. nih.gov Once inside antigen-presenting cells, the mRNA is translated into the CTA peptide, which is then processed and presented to activate both CD8+ T-cells and, through secretion and uptake by other immune cells, B-cells and CD4+ T-cells. nih.govresearchgate.net This strategy can induce both cellular and humoral immunity. nih.gov
While specific preclinical studies on nucleic acid vaccines targeting the precise Cancer/testis antigen 1 (91-101) fragment are not detailed in available literature, the successful application of this technology to other CTAs provides a strong rationale for its development.
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the body and are critical for initiating T-cell mediated immune responses. tandfonline.comtandfonline.com DC-based immunization is a strategy that involves harnessing these cells to orchestrate an attack against cancer. The classic preclinical and clinical approach involves:
Isolating monocytes from a subject's blood.
Differentiating these monocytes into DCs ex vivo (outside the body).
"Pulsing" or loading these DCs with a tumor antigen, such as the Cancer/testis antigen 1 (91-101) peptide or a lysate from a tumor cell line expressing NY-ESO-1. mdpi.comtandfonline.comfrontiersin.org
Activating the DCs with maturation-inducing agents.
Re-infusing the mature, antigen-loaded DCs back into the subject to stimulate a potent and specific T-cell response. tandfonline.com
DCs are uniquely equipped to process and present antigens on both MHC class I and class II molecules, thereby activating both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells. tandfonline.com This ability to orchestrate a comprehensive immune response makes DC vaccines a powerful tool in preclinical immunotherapy research targeting CTAs. mdpi.com
Adoptive T-cell transfer (ACT) is a form of immunotherapy that enhances the natural cancer-fighting abilities of a patient's own T-cells. This is achieved by genetically engineering the T-cells to recognize and attack cancer cells with high specificity.
T-Cell Receptor (TCR) T-Cell Therapy: This approach is particularly well-suited for targeting intracellular antigens like CTAs, which are processed and presented as peptides on the tumor cell surface by HLA molecules. mdpi.com NY-ESO-1 is a frequent and effective target for TCR-T therapy. frontiersin.orgmdpi.com In this strategy, T-cells are engineered to express a T-cell receptor with high affinity for a specific peptide-HLA complex, such as the Cancer/testis antigen 1 (91-101) epitope presented by HLA-A2. oncotarget.commdpi.com Preclinical and clinical studies have shown that adoptive transfer of such engineered T-cells can lead to significant tumor regression, particularly in melanoma and synovial sarcoma. frontiersin.org
Chimeric Antigen Receptor (CAR) T-Cell Therapy: CAR-T therapy involves engineering T-cells with synthetic receptors that recognize surface antigens directly, without the need for HLA presentation. While highly successful in blood cancers, its application to solid tumors has been more challenging due to a scarcity of suitable tumor-specific surface antigens. frontiersin.org However, some CTAs that are expressed on the cell surface are being investigated as potential targets in preclinical and early-phase clinical studies. mdpi.comfrontiersin.org
Strategies for Enhancing Immunogenicity and Overcoming Tumor Immunosuppression in Preclinical Models
A major challenge in cancer immunotherapy is the low intrinsic immunogenicity of many tumor antigens and the immunosuppressive environment created by the tumor itself. escholarship.orgmdpi.com Preclinical research is heavily focused on strategies to overcome these hurdles, primarily through the use of immunological adjuvants that can amplify the immune response to a vaccine.
Immunological adjuvants are substances that boost the immune response to an antigen. They are critical components of most vaccine formulations, especially for peptide vaccines which are often poorly immunogenic on their own. oncotarget.commdpi.com Adjuvants work through various mechanisms, such as creating an antigen depot for prolonged exposure and activating innate immune cells like dendritic cells via pattern recognition receptors. plos.org
Several types of adjuvants have been evaluated in preclinical models for CTA-based vaccines:
Toll-Like Receptor (TLR) Agonists: CpG oligodeoxynucleotides (CpG-ODNs) are synthetic molecules that mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9). nih.gov Binding of CpG to TLR9 on DCs and B-cells triggers a strong pro-inflammatory, T-helper 1 (Th1) biased immune response, which is ideal for anti-tumor immunity. nih.gov
Saponin-based Adjuvants: Formulations like Montanide ISA 51 and Iscomatrix are also used to enhance immune responses. amegroups.orgnih.gov Iscomatrix, for example, has been shown to enhance the activity of cytotoxic CD8+ T-lymphocytes. amegroups.org
Cytokines: Granulocyte-macrophage colony-stimulating factor (GM-CSF) has been used as an adjuvant in several cancer vaccine trials to help recruit and activate dendritic cells at the vaccination site. nih.gov
Preclinical research combining the Cancer/testis antigen 1 (91-101) peptide with the CpG adjuvant within a nanoparticle delivery system has yielded particularly strong results, demonstrating a synergistic effect that significantly enhances the anti-tumor immune response.
| Antigen | Adjuvant | Delivery System | Observed Effect in Preclinical Model |
|---|---|---|---|
| NY-ESO-1 (91-101) Epitope (SLLMWITQV) | CpG | E2 Protein Nanoparticle | 25-fold increase in specific IFN-γ secretion. escholarship.org |
| NY-ESO-1 (91-101) Epitope (SLLMWITQV) | CpG | E2 Protein Nanoparticle | 15-fold increase in lytic activity against target cancer cells. escholarship.org |
This co-delivery strategy ensures that the antigen and the adjuvant are delivered to the same antigen-presenting cell at the same time, maximizing the potential for a powerful and targeted immune response. escholarship.org This approach represents a key strategic development in the preclinical design of next-generation cancer vaccines.
Epigenetic Modulation to Enhance Antigen Expression (e.g., DNA Methyltransferase Inhibitors, Histone Deacetylase Inhibitors)
The expression of cancer/testis antigens (CTAs), a group of proteins with expression typically restricted to germ cells and various cancers, is often suppressed in normal somatic tissues through epigenetic mechanisms like DNA methylation and histone deacetylation. nih.govnih.gov Preclinical research has focused on utilizing epigenetic modulating agents to counteract this silencing in tumor cells. nih.govnih.gov The goal is to heighten the expression of CTAs, thereby making cancer cells more recognizable and vulnerable to the immune system, particularly for CTA-targeted immunotherapies. nih.govnih.govresearchgate.net
DNA methyltransferase (DNMT) inhibitors represent a key class of drugs investigated for their capacity to upregulate CTA expression. nih.govresearchgate.net By thwarting DNA methylation, these agents can trigger the re-expression of genes that were silenced, including those that code for CTAs. nih.govresearchgate.net For instance, the DNMT inhibitor decitabine (B1684300) (5-aza-2'-deoxycytidine) has been shown in studies to significantly boost the expression of a variety of CTAs in cancer cell lines. nih.gov This increased antigen presence can subsequently improve the capacity of cytotoxic T lymphocytes (CTLs) to identify and eliminate tumor cells. nih.gov
Histone deacetylase (HDAC) inhibitors have also been examined for their potential to induce CTA expression. explorationpub.com HDACs are enzymes that facilitate a condensed chromatin structure and gene silencing by removing acetyl groups from histones. explorationpub.com By blocking HDACs, these drugs foster a more relaxed chromatin state, which allows for gene transcription. nih.govexplorationpub.com Preclinical investigations have revealed that HDAC inhibitors can initiate or enhance the expression of Cancer/Testis Antigen 1 (CTAG1) in a range of cancer cell lines. researchwithrowan.com The combination of DNMT and HDAC inhibitors has frequently demonstrated a synergistic impact on CTA expression, culminating in a more potent and lasting presentation of the antigen. nih.govresearchwithrowan.com
Table 1: Examples of Epigenetic Modulators in Preclinical CTA Research
| Drug Class | Example Compound | Mechanism of Action | Effect on CTA Expression |
|---|---|---|---|
| DNA Methyltransferase (DNMT) Inhibitor | Decitabine | Inhibits DNA methylation, which can lead to the re-expression of silenced genes. nih.gov | Can induce the expression of various CTAs, such as NY-ESO-1. nih.govresearchwithrowan.com |
Combination with Anti-Angiogenic Agents
The tumor microenvironment is instrumental in the advancement of cancer and the evasion of the immune system. A key characteristic of cancer is angiogenesis, the creation of new blood vessels, which fosters an immunosuppressive microenvironment. nih.gov Therapies that block angiogenesis by halting the formation of new blood vessels have been explored in conjunction with CTA-targeted treatments to boost their effectiveness. nih.gov
The logic for this combined approach is twofold. First, by normalizing the tumor's blood vessel structure, anti-angiogenic agents can facilitate better infiltration of immune cells, such as T cells, into the tumor. nih.gov This improved immune cell movement can result in a more powerful anti-tumor immune reaction. nih.gov Second, certain anti-angiogenic drugs have been observed to possess direct immunomodulatory properties, which further encourages an anti-tumor immune setting. nih.gov
Preclinical research has investigated the pairing of CTA-based vaccines or adoptive T-cell therapies with anti-angiogenic medications. nih.gov These studies indicate that such a combination can result in superior tumor management and longer survival in animal subjects. nih.gov The anti-angiogenic drugs foster a more conducive microenvironment for the operation of CTA-specific immune cells, which leads to a more forceful and lasting anti-tumor impact. nih.gov
Preclinical Biomarker Research and Translational Potential
The creation of successful CTA-targeted therapies is dependent on discovering dependable biomarkers to choose patients who are most likely to benefit from the treatment and to track the therapy's effectiveness. biorxiv.orgbiorxiv.org Preclinical studies have concentrated on the development and confirmation of biomarkers associated with Cancer/Testis Antigen 1. biorxiv.orgbiorxiv.org
Proteomic and Transcriptomic Profiling for Antigen Detection
In preclinical research, sophisticated molecular methods like proteomics and transcriptomics are employed to find and measure the expression of CTAG1 in tumor samples. biorxiv.orgbiorxiv.orgnih.gov Proteomic techniques, including mass spectrometry, can directly pinpoint and quantify the CTAG1 protein, offering a direct assessment of the antigen's presence. biorxiv.orgbiorxiv.org
Transcriptomic profiling, which uses methods such as reverse transcription-polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-Seq), assesses the expression of the CTAG1 gene at the mRNA level. nih.govnih.govnih.gov These highly sensitive techniques can identify even minimal levels of gene expression. nih.govnih.govnih.gov In preclinical studies, these methods have been used to link CTAG1 expression with the type and stage of the tumor, as well as the response to treatment in different cancer models. nih.govnih.gov This data is vital for pinpointing the tumor types that are most likely to be receptive to CTAG1-targeted treatments. nih.govnih.gov
Research on Serum and Tissue Expression as Potential Biomarkers
The expression of CTAG1 in both tumor tissue and serum is under investigation as a possible biomarker. nih.govajol.infonih.gov A common method to identify the CTAG1 protein in tissue samples is immunohistochemistry (IHC). ajol.infonih.gov Elevated CTAG1 expression in tumor tissue is being considered as a predictive biomarker for selecting patients for CTAG1-targeted therapies. ajol.infonih.gov
Beyond tissue expression, the existence of circulating CTAG1 protein or antibodies against CTAG1 in the serum of cancer patients is being assessed as a non-invasive biomarker. nih.govajol.infonih.gov The identification of these serum markers could potentially be applied for early cancer detection, determining prognosis, and tracking treatment response. nih.govajol.infonih.gov Preclinical research in animal models has indicated that variations in the levels of circulating CTAG1 or anti-CTAG1 antibodies can align with the tumor size and the reaction to therapy.
Use in Research Models for Monitoring Disease Progression
In the realm of preclinical research, the expression of CTAG1 serves as an instrument for observing the progression of disease and the effectiveness of therapeutic measures in animal models of cancer. plos.org Mouse models that have been genetically modified to express CTAG1 in their tumors are essential for examining the dynamics of the anti-tumor immune response. plos.org
By tracking CTAG1 expression in these models, scientists can follow the growth and shrinkage of tumors in reaction to different treatments. plos.org Moreover, the levels of T cells specific to CTAG1 can be observed to evaluate the immunogenicity of various therapeutic approaches. These research models are crucial for the preclinical creation and refinement of CTAG1-targeted therapies before they are advanced to clinical trials. plos.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Decitabine |
Advanced Research Methodologies and Future Directions for Cancer/testis Antigen Research
Development and Application of In Vitro and In Vivo Model Systems for Functional Validation
Following the identification of a potential CTA, its functional relevance and ability to provoke an immune response must be rigorously tested. This is accomplished using a combination of sophisticated laboratory models.
In Vitro Models:
Cell-based Assays: Co-culture systems, where immune cells like T cells are exposed to cancer cells expressing the target CTA, are fundamental for assessing immunogenicity. T-cell activation, measured by the release of cytokines such as Interferon-gamma (IFN-γ) or by the direct killing of tumor cells, provides direct evidence of an anti-tumor immune response.
Organoid Cultures: Three-dimensional organoids that more accurately mimic the structure and microenvironment of a patient's tumor are increasingly utilized. These models offer more physiologically relevant insights into the complex interactions between tumor cells and the immune system.
CRISPR-Cas9 Gene Editing: This precise gene-editing tool allows for the targeted deletion or insertion of CTA genes in cancer cell lines. This enables researchers to definitively link the expression of a specific CTA to the observed immune response.
In Vivo Models:
Humanized Mice: These are immunodeficient mice that have been engrafted with a functional human immune system. They are invaluable for studying the effectiveness and potential side effects of CTA-based immunotherapies in a complex biological system that mirrors human immunity.
Syngeneic Mouse Models: In these models, immunocompetent mice are implanted with tumors from the same genetic background. While the CTAs are of murine origin, these models are useful for studying the fundamental principles of anti-tumor immunity.
Patient-Derived Xenografts (PDXs): PDX models involve implanting a patient's tumor tissue directly into immunodeficient mice. These models are believed to better preserve the heterogeneity and molecular characteristics of the original tumor, making them a powerful tool for the preclinical evaluation of personalized immunotherapies.
Computational Modeling and Predictive Algorithms for Epitope Identification and Design
A critical step in developing targeted immunotherapies is the identification of specific T-cell epitopes within a CTA protein. Computational modeling and predictive algorithms have significantly streamlined this process, enhancing its speed, efficiency, and accuracy.
These algorithms are trained on extensive datasets of experimentally confirmed epitopes and employ various machine learning techniques to predict the binding affinity of peptides to different Human Leukocyte Antigen (HLA) alleles. This is vital because T cells can only recognize epitopes when they are presented by HLA molecules on the surface of antigen-presenting cells.
Several publicly available tools and databases facilitate this process, including:
NetMHCpan: A widely used tool for predicting peptide binding to a broad range of MHC class I and class II molecules.
Immune Epitope Database (IEDB): A comprehensive repository of experimentally validated epitopes that also provides tools for their analysis and prediction.
SYFPEITHI: A database focused on MHC ligands and peptide motifs.
These predictive tools can dramatically reduce the number of candidate peptides requiring experimental validation, thereby saving significant time and resources. Furthermore, computational methods are being employed to design "optimized" epitopes with enhanced immunogenicity by introducing specific amino acid substitutions to improve MHC binding or T-cell receptor recognition.
Innovations in Antigen Delivery Systems, Including Nanomaterial Platforms
The effective delivery of CTA-based vaccines and therapies to the immune system remains a significant hurdle. Innovations in antigen delivery systems are therefore crucial for boosting the potency and efficacy of these treatments.
Nanomaterial Platforms:
Nanoparticles, such as liposomes, polymeric nanoparticles, and virus-like particles, have shown great promise as antigen delivery vehicles. Their small size facilitates efficient uptake by antigen-presenting cells, and they can be engineered to co-deliver adjuvants—substances that enhance the immune response. For example, research has demonstrated that a nanoparticle-based vaccine co-delivering a CTA and an adjuvant can elicit a potent and durable anti-tumor T-cell response in a mouse model.
Other Innovative Delivery Systems:
Viral Vectors: Genetically modified viruses, such as adenoviruses and lentiviruses, can be used to deliver the genetic code for a CTA directly into cells. This leads to the in-situ production of the antigen and a robust immune response.
Dendritic Cell Vaccines: Dendritic cells, which are potent antigen-presenting cells, can be isolated from a patient, loaded with a CTA (as a peptide or whole protein), and then re-infused to stimulate an anti-tumor immune response.
RNA Vaccines: The recent success of mRNA vaccines for infectious diseases has sparked significant interest in their application to cancer immunotherapy. mRNA encoding a CTA can be encapsulated in lipid nanoparticles and delivered to provoke a strong T-cell response.
Q & A
Basic Research Questions
Q. What are the optimal experimental methods for detecting Cancer/Testis Antigen 1 (91-101) in tissue samples?
- Methodological Answer : Use immunohistochemistry (IHC) with heat-mediated antigen retrieval (e.g., Tris-EDTA buffer, pH 9.0) and validated antibodies at dilutions of 1:200–1:2000, depending on tissue type . Ensure validation includes positive controls (e.g., testis tissue) and negative controls (e.g., antigen-blocking assays). Avoid repeating results in both tables and figures to maintain clarity .
Q. How should researchers design studies to validate the specificity of antibodies targeting CTAG1 (91-101)?
- Methodological Answer : Employ multi-step validation:
- Specificity : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm antibody binding loss in CTAG1-deficient cell lines.
- Cross-reactivity : Test against structurally similar antigens (e.g., NY-ESO-1, MAGEA3) using immunoblotting or peptide competition assays .
- Reproducibility : Follow ARRIVE guidelines for transparent reporting and include detailed protocols for antigen retrieval, antibody dilutions, and imaging parameters .
Q. What are the key considerations for selecting cell models to study CTAG1 (91-101) expression?
- Methodological Answer : Prioritize cancer cell lines with confirmed CTAG1 expression (e.g., melanoma, oesophageal cancer) . Use demethylating agents (e.g., 5-azacytidine) or histone deacetylase inhibitors to induce CTAG1 in epigenetically silenced models. Validate baseline expression via RT-qPCR and correlate with protein levels using immunoblotting .
Advanced Research Questions
Q. How can contradictory data on CTAG1 (91-101) expression across cancer subtypes be resolved?
- Methodological Answer : Apply transcriptomic meta-analysis integrating RNA-seq datasets from public repositories (e.g., TCGA). Use differential expression tools (e.g., DESeq2) to stratify samples by histology, stage, and methylation status. Cross-validate with IHC and flow cytometry to reconcile mRNA-protein discrepancies . For conflicting clinical correlations, perform multivariate Cox regression adjusting for confounders (e.g., HLA subtype, tumor mutational burden) .
Q. What epigenetic mechanisms regulate CTAG1 (91-101) expression, and how can they be experimentally modulated?
- Methodological Answer :
- DNA Methylation : Perform bisulfite sequencing on promoter regions to identify CpG islands associated with silencing. Use CRISPR-dCas9-TET1 for targeted demethylation .
- Chromatin Remodeling : ChIP-seq for H3K27ac or H3K4me3 marks in expressing vs. non-expressing cells. Inhibit EZH2 (a polycomb repressor) to activate transcription .
- Functional Validation : Couple epigenetic editing with luciferase reporter assays to quantify promoter activity changes .
Q. How can CTAG1 (91-101) be leveraged in adoptive T-cell therapies despite its heterogeneous expression?
- Methodological Answer :
- Antigen Engineering : Design T-cell receptors (TCRs) or chimeric antigen receptors (CARs) with high affinity for CTAG1 peptides presented by HLA-A*02:01. Validate using tetramer staining and cytotoxicity assays .
- Combination Strategies : Co-administer epigenetic modulators (e.g., decitabine) to upregulate CTAG1 in tumors prior to therapy .
- Biomarker-Driven Trials : Enroll patients with confirmed CTAG1 expression via IHC or RNA in situ hybridization .
Q. What experimental approaches mitigate cross-reactivity risks when studying CTAG1 (91-101) in multi-antigen vaccine designs?
- Methodological Answer :
- Peptide Specificity Screening : Use in silico tools (e.g., NetMHCpan) to predict HLA-binding peptides. Validate with ELISPOT assays using peripheral blood mononuclear cells (PBMCs) exposed to CTAG1 vs. homologs (e.g., CTAG2) .
- Structural Modeling : Solve crystal structures of CTAG1-HLA complexes to identify unique epitopes absent in other cancer/testis antigens .
Data Analysis & Reporting Standards
Q. How should researchers address variability in CTAG1 (91-101) quantification across platforms?
- Methodological Answer : Normalize data using housekeeping genes/proteins (e.g., GAPDH, β-actin) and report raw values alongside normalized metrics. For IHC, adopt semi-quantitative scoring systems (e.g., H-score) with inter-rater reliability testing . Use Bland-Altman plots to assess concordance between techniques (e.g., RNA-seq vs. NanoString) .
Q. What are the best practices for publishing contradictory findings on CTAG1 (91-101) functionality?
- Methodological Answer : Disclose all methodological variables (e.g., antibody clones, antigen retrieval conditions) and raw data in supplementary materials. Use Mantel-Haenszel tests to assess heterogeneity across studies. Propose mechanistic hypotheses (e.g., post-translational modifications) to explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
